molecular formula C9H16O B6154134 4-(tert-butoxy)-3-methylbut-1-yne CAS No. 2228819-02-9

4-(tert-butoxy)-3-methylbut-1-yne

Cat. No. B6154134
CAS RN: 2228819-02-9
M. Wt: 140.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(tert-butoxy)-3-methylbut-1-yne” seems to be a complex organic compound. It likely contains a tert-butoxy group, which is a common protecting group in organic synthesis . The tert-butoxy group is known for its electron-donating and resonance effects, allowing them to be polymerized by cationic, anionic, and radical mechanisms .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for preparing compounds with tert-butoxy groups. For example, a preparation method of 4-t-butoxy chlorobenzene involves using p-chlorophenol and isobutene as main reaction materials . Another method involves the use of tert-butyl hydroperoxide as a terminal oxidant in the presence of catalytic amounts of tetrabutylammonium iodide and imidazole .


Chemical Reactions Analysis

The tert-butoxy group is known to participate in various chemical reactions. For instance, tert-butoxides have been used as precursors for atomic layer deposition of alkali metal-containing thin films . Also, di-tert-butyl dicarbonate, a compound containing two tert-butoxy groups, reacts with amines to give N-tert-butoxycarbonyl or Boc derivatives .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(tert-butoxy)-3-methylbut-1-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final step of adding the alkyne functional group.", "Starting Materials": ["tert-butyl alcohol", "3-methyl-2-butanone", "sodium hydride", "acetylene"], "Reaction": ["Step 1: Convert tert-butyl alcohol to tert-butyl bromide using hydrobromic acid", "Step 2: React tert-butyl bromide with sodium hydride to form tert-butyl sodium", "Step 3: Add 3-methyl-2-butanone to the reaction mixture to form an intermediate compound", "Step 4: React the intermediate compound with acetylene to form 4-(tert-butoxy)-3-methylbut-1-yne"] }

CAS RN

2228819-02-9

Molecular Formula

C9H16O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.